5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
1H-indol-5-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(13-1-2-15-12(11-13)3-6-17-15)20-8-4-14(5-9-20)21-10-7-18-19-21/h1-3,6-7,10-11,14,17H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROXECARJYXEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized using a click chemistry approach, where an azide and an alkyne undergo a 1,3-dipolar cycloaddition reaction in the presence of a copper catalyst.
Piperidine Derivative Formation: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Coupling with Indole: The final step involves coupling the triazole-piperidine intermediate with an indole derivative, typically using a carbonylation reaction in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .
Scientific Research Applications
5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
Target Compound
- Core : Indole-piperidine-triazole hybrid.
- Key Functional Groups :
- Indole : Aromatic, planar structure for π-π stacking.
- Piperidine : Enhances solubility and conformational flexibility.
- Triazole : Stabilizes interactions via hydrogen bonding and dipole interactions.
Similar Compounds:
Compounds 1a/1b (tert-butyl piperazine-oxazolidinone-triazole derivatives) Core: Oxazolidinone-piperazine-triazole. Key Groups: Fluorophenyl and tert-butyl groups. Stability: Degrades in simulated gastric fluid (SGF), limiting oral bioavailability .
IND1/IND8 (Indole-triazole-quinuclidine derivatives)
- Core : Indole-triazole with quinuclidine or piperidine.
- Key Groups : Quinuclidine (rigid bicyclic amine) enhances α7 nAChR binding .
Benzonitrile Derivatives (e.g., 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile)
Key Research Findings and Trends
- Triazole Role : Across all compounds, the 1,2,3-triazole enhances stability and enables diverse functionalization .
- Structural Flexibility : Piperidine in the target compound offers conformational adaptability compared to rigid quinuclidine in IND8 .
- Biological Targets : While IND1/IND8 and benzonitrile derivatives have validated targets, the pharmacological profile of the target compound remains underexplored.
Biological Activity
5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H16N6O
- Molecular Weight : 272.312 g/mol
This structure incorporates a triazole moiety linked to a piperidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess minimum inhibitory concentration (MIC) values indicating effective bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| Other derivatives | Varies | E. coli, Enterococcus faecalis |
These findings suggest that the compound can inhibit the growth of various bacteria effectively.
Anticancer Activity
The anticancer potential of this compound has also been evaluated through in vitro studies against several cancer cell lines. Notably, it has been tested against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon cancer cell lines (HT29).
| Cell Line | CC50 (µM) | Reference Compound CC50 (µM) |
|---|---|---|
| A549 | 58.4 | Cisplatin: 47.2 |
| MCF7 | 99.87 | Fluorouracil: 381.2 |
| HT29 | 58.44 | Cisplatin: 47.17 |
The cytotoxic concentrations (CC50) for these cell lines indicate that the compound exhibits comparable or superior activity relative to established chemotherapeutics like cisplatin and fluorouracil.
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular pathways:
- Inhibition of Kinases : Similar triazole derivatives have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
Case Studies
Several studies have highlighted the efficacy of triazole-based compounds in both antimicrobial and anticancer applications:
- Antimicrobial Study : In vitro tests showed that the compound exhibited significant inhibition against biofilm formation in Staphylococcus aureus, indicating its potential as an anti-biofilm agent.
- Anticancer Study : A derivative demonstrated a selectivity index significantly higher than traditional chemotherapeutics, suggesting preferential toxicity towards cancer cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
